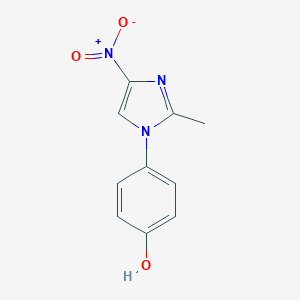![molecular formula C17H18Cl2N4O2 B377444 1-(4-chlorophenyl)-3-(1-{[(4-chlorophenyl)carbamoyl]amino}propan-2-yl)urea](/img/structure/B377444.png)
1-(4-chlorophenyl)-3-(1-{[(4-chlorophenyl)carbamoyl]amino}propan-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two chlorophenyl groups and a urea linkage, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea typically involves the reaction of 4-chloroaniline with isocyanates under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with another equivalent of 4-chloroaniline to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Corresponding amines.
Substitution: Derivatives with substituted nucleophiles.
Wissenschaftliche Forschungsanwendungen
N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)carbamate
- N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)thiourea
Uniqueness
N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea is unique due to its specific urea linkage and the presence of two chlorophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H18Cl2N4O2 |
|---|---|
Molekulargewicht |
381.3g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-[1-[(4-chlorophenyl)carbamoylamino]propan-2-yl]urea |
InChI |
InChI=1S/C17H18Cl2N4O2/c1-11(21-17(25)23-15-8-4-13(19)5-9-15)10-20-16(24)22-14-6-2-12(18)3-7-14/h2-9,11H,10H2,1H3,(H2,20,22,24)(H2,21,23,25) |
InChI-Schlüssel |
AEBDKJSIBZAQCB-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)NC1=CC=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(CNC(=O)NC1=CC=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOYL]OXY}ETHOXY)ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE](/img/structure/B377370.png)


![Butyl 3-{3,4-bis[(methoxycarbonyl)oxy]phenyl}acrylate](/img/structure/B377373.png)


![5-[5-Butyl-2-ethyl-3-({4-nitro-2,1,3-benzoxadiazol-5-yl}amino)anilino]-4-nitro-2,1,3-benzoxadiazole](/img/structure/B377381.png)

![3-allyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377384.png)
![4-hydroxy-3-phenyl-5-[5-(phenylimino)-1,3-pentadienyl]-1,3-thiazole-2(3H)-thione](/img/structure/B377385.png)
